5-(Piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile
Overview
Description
5-(Piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile is a synthetic organic compound that features a piperazine ring, a pyridine ring, and an oxazole ring with a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the piperazine ring: This step might involve nucleophilic substitution or addition reactions.
Attachment of the pyridine ring: This could be done via coupling reactions such as Suzuki or Heck coupling.
Introduction of the nitrile group: This can be achieved through cyanation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the piperazine or pyridine rings.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield amines.
Scientific Research Applications
5-(Piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a lead compound for drug development, particularly for targeting neurological or psychiatric disorders.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as a receptor antagonist, it might bind to the receptor and block its activity. The molecular targets could include neurotransmitter receptors, enzymes, or ion channels. The pathways involved would depend on the specific biological context, such as signal transduction pathways in neurons.
Comparison with Similar Compounds
Similar Compounds
- 5-(Piperazin-1-yl)-2-(pyridin-2-yl)oxazole-4-carbonitrile
- 5-(Piperazin-1-yl)-2-(pyridin-4-yl)oxazole-4-carbonitrile
- 5-(Morpholin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile
Uniqueness
The uniqueness of 5-(Piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile might lie in its specific substitution pattern, which could confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
5-piperazin-1-yl-2-pyridin-3-yl-1,3-oxazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c14-8-11-13(18-6-4-15-5-7-18)19-12(17-11)10-2-1-3-16-9-10/h1-3,9,15H,4-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDWLUYLFHKIBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(N=C(O2)C3=CN=CC=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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